(Tetrahydrofuran-3-yl)methanamine physical properties
(Tetrahydrofuran-3-yl)methanamine physical properties
An In-depth Technical Guide to the Physicochemical Properties of (Tetrahydrofuran-3-yl)methanamine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (Tetrahydrofuran-3-yl)methanamine (CAS No. 165253-31-6), a critical building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers insights into the causality behind its properties, practical methodologies for its handling and analysis, and the strategic implications of its molecular architecture in synthetic applications.
Molecular Identity and Structural Significance
(Tetrahydrofuran-3-yl)methanamine, also known as 3-(aminomethyl)tetrahydrofuran, is a bifunctional organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring and a primary amine group connected via a methylene bridge.[1][2] This unique combination imparts a valuable set of characteristics. The THF moiety provides a rigid, polar scaffold that can influence the physicochemical properties, pharmacokinetics, and binding affinity of larger molecules.[2][3] The primary amine serves as a versatile nucleophilic handle for a wide array of chemical transformations, including amide bond formation and reductive amination.[2]
Its structure offers a distinct three-dimensional vector for molecular design compared to more common linear alkylamines, making it a valuable tool for exploring structure-activity relationships (SAR) in drug discovery.[2]
Core Physicochemical Properties
The physical properties of a compound are foundational to its application in the laboratory, dictating everything from appropriate solvent systems to storage conditions. The properties of (Tetrahydrofuran-3-yl)methanamine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 165253-31-6 | [4] |
| Molecular Formula | C₅H₁₁NO | [1][4][5] |
| Molecular Weight | 101.15 g/mol | [2][4][6] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][3][7] |
| Boiling Point | 156.0 ± 13.0 °C (at 760 Torr) 67 °C (at 15 mmHg) | [8][9][10] [3][7] |
| Density | 0.992 g/mL (at 25 °C) 0.967 ± 0.06 g/cm³ (at 20 °C) | [4] [8][9] |
| Refractive Index (n20/D) | 1.462 | [4][8][9] |
| Flash Point | 53.1 - 58.9 °C (127.6 - 138.0 °F) | [4][8][10] |
| pKa (Predicted) | 9.96 ± 0.29 | [9][11] |
| Solubility | Slightly soluble in DMSO and Methanol.[11] The presence of the THF oxygen and the primary amine group suggests solubility in polar solvents.[1] |
Expert Insight: The significant difference in boiling point at atmospheric versus reduced pressure is a critical consideration for purification. Distillation under vacuum (e.g., at 15 mmHg) is the preferred method to prevent thermal degradation that might occur at the higher atmospheric boiling point.
Spectral and Analytical Characterization
Authenticating the identity and purity of (Tetrahydrofuran-3-yl)methanamine is paramount. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is a definitive tool for structural confirmation. Expected signals would include multiplets corresponding to the protons on the tetrahydrofuran ring and a signal for the aminomethyl (-CH₂NH₂) protons.
-
¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbons of the tetrahydrofuran ring and the one carbon of the aminomethyl group.
-
IR Spectroscopy: The infrared spectrum will prominently feature N-H stretching vibrations characteristic of a primary amine, as well as C-O-C stretching from the ether linkage in the THF ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to 101.15 m/z.[4][5][6]
Note: Reference spectra are available from suppliers and chemical databases for comparison.[12]
Quality Control Workflow
A robust quality control (QC) process ensures that the material meets the specifications required for sensitive applications like pharmaceutical synthesis. Purity is commonly assessed by gas chromatography (GC), with typical specifications being >97%.[3][7]
-
System Preparation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID). A polar capillary column (e.g., a wax-type or amine-specific column) is recommended to achieve good peak shape for the amine.
-
Sample Preparation: Prepare a dilute solution of (Tetrahydrofuran-3-yl)methanamine in a suitable solvent, such as methanol or isopropanol, at a concentration of approximately 1 mg/mL.
-
Instrumental Parameters (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject 1 µL of the prepared sample. The retention time of the main peak should be consistent with a reference standard. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
This QC workflow provides a self-validating system for confirming the identity and purity of each batch before its use in synthesis.
Caption: A typical Quality Control (QC) workflow for (Tetrahydrofuran-3-yl)methanamine.
Synthesis Methodologies
Understanding the synthesis of this compound provides insight into potential impurities. A common and efficient method is the reductive amination of a carbonyl precursor.
This process involves the conversion of Tetrahydrofuran-3-carboxaldehyde to the target amine using ammonia and hydrogen gas in the presence of a catalyst.[5]
-
Reactor Charging: To a suitable high-pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (1.0 mol), a 15% solution of ammonia in methanol (3.0 mol), and Raney Nickel catalyst (approx. 20 g).[5]
-
Causality: Ammonia serves as the nitrogen source. Methanol is the solvent. Raney Nickel is a highly effective hydrogenation catalyst for converting the intermediate imine to the final amine.
-
-
Reaction: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 4 MPa (approx. 580 psi).[5]
-
Heating and Agitation: Heat the mixture to 60 °C and stir vigorously for 12 hours.[5] The elevated temperature and pressure are necessary to ensure a sufficient reaction rate.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to remove the methanol, yielding the crude 3-aminomethyltetrahydrofuran.[5] The reported yield for this method is high, often exceeding 99%.[5]
Caption: Synthesis workflow for (Tetrahydrofuran-3-yl)methanamine via reductive amination.
Safety, Handling, and Storage
Proper handling and storage are essential due to the hazardous nature of this compound. It is classified as a flammable liquid that can cause skin irritation and serious eye damage.[4][13]
Hazard Identification
-
GHS Pictograms: Flame, Corrosion, Exclamation Mark.[4]
-
Hazard Statements: H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory tract irritation).[4][13]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[14]
-
PPE: Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[14][15]
-
Precautions: Keep away from sources of ignition such as heat, sparks, and open flames.[13][14] Ground and bond containers to prevent static discharge.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[8][14] Keep containers tightly sealed to prevent moisture contamination and leakage.[14]
-
Recommendation: Store in a designated flammable liquids cabinet. The recommended storage temperature is room temperature, sealed in a dry environment and kept in a dark place.[8][9]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[14][16]
-
Skin Contact: Wash off with soap and plenty of water.[14][16]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[14][16]
Applications in Research and Development
(Tetrahydrofuran-3-yl)methanamine is not an end product but a key intermediate. Its primary value lies in its role as a structural motif in the synthesis of pharmacologically active compounds and agrochemicals.[2][3]
-
Agrochemicals: It is a crucial intermediate in the synthesis of Dinotefuran, a third-generation neonicotinoid insecticide.[8][9] The demand for Dinotefuran has driven the need for robust and scalable syntheses of this amine intermediate.[17]
-
Pharmaceuticals: The compound's unique scaffold is utilized by medicinal chemists to develop novel therapeutics.[1] Its structure is particularly valuable in the development of drugs targeting neurological disorders, potentially due to its ability to cross the blood-brain barrier.[3][18] The amine handle allows for its easy incorporation into larger molecular frameworks, enabling the systematic exploration of SAR.[2]
References
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(Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co., Ltd. Chemdad. Available from: [Link]
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(Tetrahydrofuran-3-yl)methanamine | C5H11NO. PubChem. Available from: [Link]
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3-Tetrahydro-furanmethanamine CAS 165253-31-6. Anhui Keynovo Biotech Co., Ltd. Available from: [Link]
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Standard Operating Procedure. University of California, Merced. Available from: [Link]
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The Crucial Role of Tetrahydrofuran-3-ylmethanamine in Pharmaceutical Synthesis. LinkedIn. Available from: [Link]
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(Tetrahydrofuran-3-yl)methylamine | CAS#:165253-31-6. Chemsrc. Available from: [Link]
- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. Google Patents.
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The Role of THF in Pharmaceutical Synthesis and Research. LinkedIn. Available from: [Link]
-
Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Available from: [Link]
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